molecular formula C5H8N6O3 B3286849 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide CAS No. 832740-05-3

3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide

Cat. No. B3286849
CAS RN: 832740-05-3
M. Wt: 200.16 g/mol
InChI Key: ZAJYGKBYLBOYAL-UHFFFAOYSA-N
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Description

The compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring . These compounds are often used in the synthesis of various energetic materials .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other reagents. For example, the synthesis of [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .


Molecular Structure Analysis

The molecular structure of these compounds often involves a 1,2,4-triazole ring with various substituents. The exact structure would depend on the specific substituents and their positions .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions, often involving the nitro group or the triazole ring. The exact reactions would depend on the specific compound and conditions .


Physical And Chemical Properties Analysis

These compounds are often thermally stable, with decomposition temperatures ranging from 147 to 228 °C. They also exhibit acceptable densities (1.77–1.80 g/cm³) and optimal oxygen balance .

Future Directions

Future research could involve the synthesis and study of more derivatives of 1H-1,2,4-triazole, to explore their potential uses and properties .

properties

IUPAC Name

3-(3-nitro-1,2,4-triazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N6O3/c6-8-4(12)1-2-10-3-7-5(9-10)11(13)14/h3H,1-2,6H2,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJYGKBYLBOYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCC(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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